

DPM-1003 for Metabolic Diseases and Obesity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	DPM-1003
Cat. No.:	B15580676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPM-1003, a novel, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), represents a promising therapeutic candidate for the treatment of metabolic diseases and obesity. PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a highly validated target for conditions characterized by insulin resistance and dysregulated energy homeostasis. While current clinical development of **DPM-1003** is primarily focused on Rett Syndrome, the underlying mechanism of action holds significant potential for broader applications in metabolic disorders. This technical guide provides an in-depth overview of the scientific rationale, preclinical evidence for PTP1B inhibition in metabolic diseases, and the potential therapeutic framework for **DPM-1003**.

Introduction: The Role of PTP1B in Metabolic Regulation

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating key signaling pathways initiated by metabolic hormones. [1][2][3] Its primary substrates include the activated insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor (LEPR). [4] By dephosphorylating these key signaling nodes, PTP1B effectively dampens downstream signals that promote glucose uptake and satiety.

In metabolic diseases such as type 2 diabetes and obesity, the expression and activity of PTP1B are often elevated in insulin- and leptin-sensitive tissues.[\[5\]](#) This overexpression contributes to the pathophysiology of insulin and leptin resistance. Consequently, inhibition of PTP1B has emerged as a compelling therapeutic strategy to enhance insulin sensitivity and restore normal energy balance.[\[3\]](#)[\[6\]](#)

DPM-1003: A Novel PTP1B Inhibitor

DPM-1003 is a second-generation, orally bioavailable small molecule inhibitor of PTP1B developed by DepYmed Inc.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) While much of the recent focus for **DPM-1003** has been on its potential in neurological disorders like Rett Syndrome, the foundational science points to its relevance in metabolic conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#) DepYmed has highlighted that inhibiting PTP enzymes holds promise for a wide range of diseases, including metabolic disease and obesity.[\[7\]](#)[\[9\]](#)[\[11\]](#)

Preclinical Evidence for PTP1B Inhibition in Metabolic Disease Models

While specific preclinical data on **DPM-1003** in metabolic models are not yet publicly available, extensive research on PTP1B knockout mice and other PTP1B inhibitors, including the closely related analog DPM-1001, provides strong proof-of-concept.

Animal Models of PTP1B Deficiency

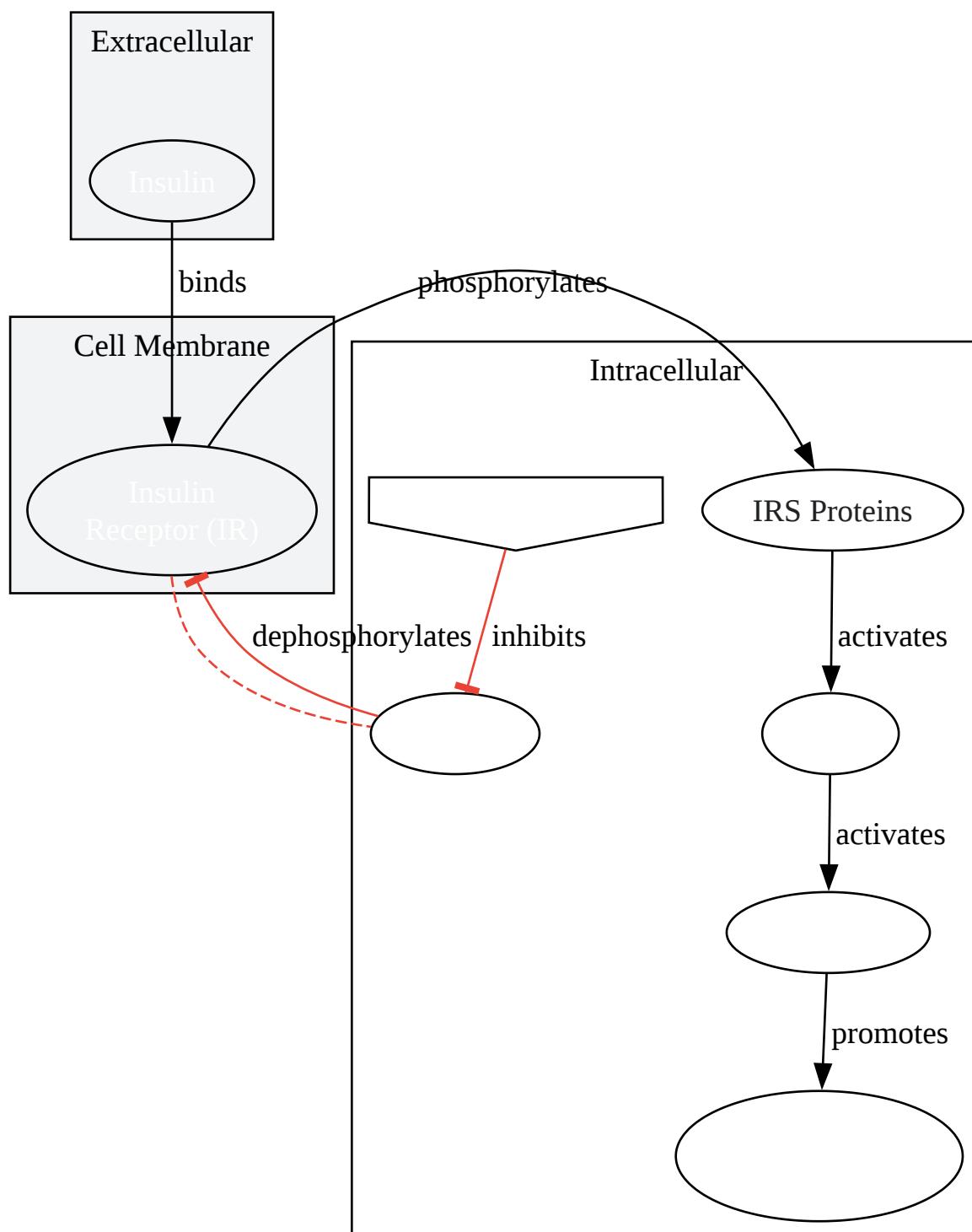
Whole-body and tissue-specific PTP1B knockout mice have been instrumental in validating PTP1B as a therapeutic target. These studies consistently demonstrate that reduced PTP1B activity leads to:

- Enhanced Insulin Sensitivity: PTP1B knockout mice exhibit improved glucose tolerance and increased insulin sensitivity.[\[12\]](#)
- Resistance to Diet-Induced Obesity: When fed a high-fat diet, these mice are protected from excessive weight gain.[\[13\]](#)
- Increased Energy Expenditure: PTP1B deficiency is associated with a higher metabolic rate.[\[4\]](#)

- Improved Leptin Sensitivity: PTP1B knockout mice show enhanced responsiveness to the satiety signals of leptin.[4]

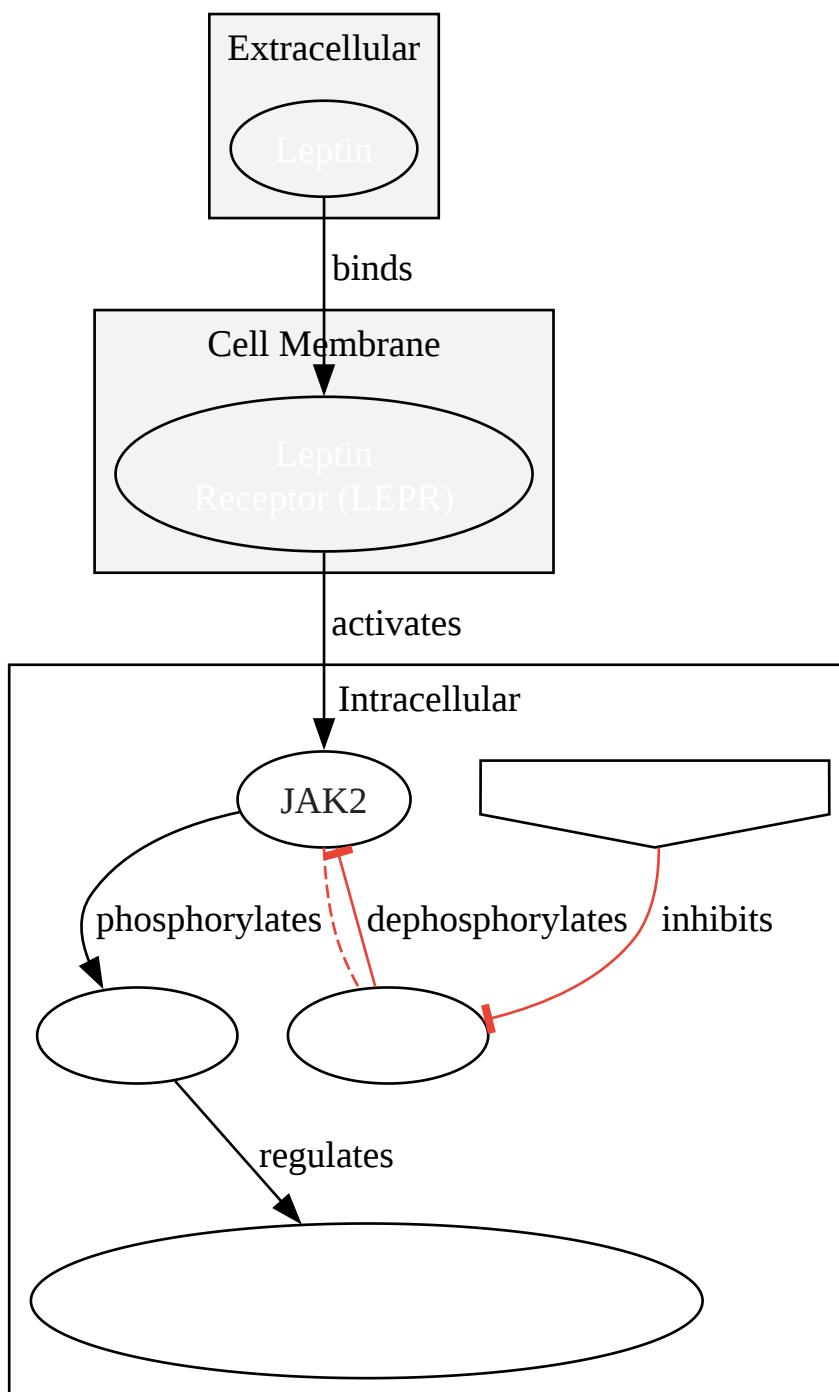
Preclinical Data on DPM-1001 (A DPM-1003 Analog)

A study on DPM-1001, an analog of **DPM-1003**, in a diet-induced obesity mouse model provides compelling evidence for the potential of this class of PTP1B inhibitors in treating metabolic disorders.[14]


Table 1: Effects of DPM-1001 in a Diet-Induced Obesity Mouse Model[14]

Parameter	Vehicle Control (High-Fat Diet)	DPM-1001 (10 mg/kg, oral)
Body Weight Change	Gain	Reduced Gain / Weight Loss
Fasting Blood Glucose	Elevated	Normalized
Glucose Tolerance	Impaired	Improved
Insulin Sensitivity	Reduced	Increased
Leptin Signaling (pSTAT3)	Blunted	Enhanced
Insulin Signaling (pAkt)	Blunted	Enhanced

Signaling Pathways and Mechanism of Action


The therapeutic potential of **DPM-1003** in metabolic diseases is rooted in its ability to modulate the insulin and leptin signaling pathways.

Insulin Signaling Pathway

[Click to download full resolution via product page](#)

Leptin Signaling Pathway

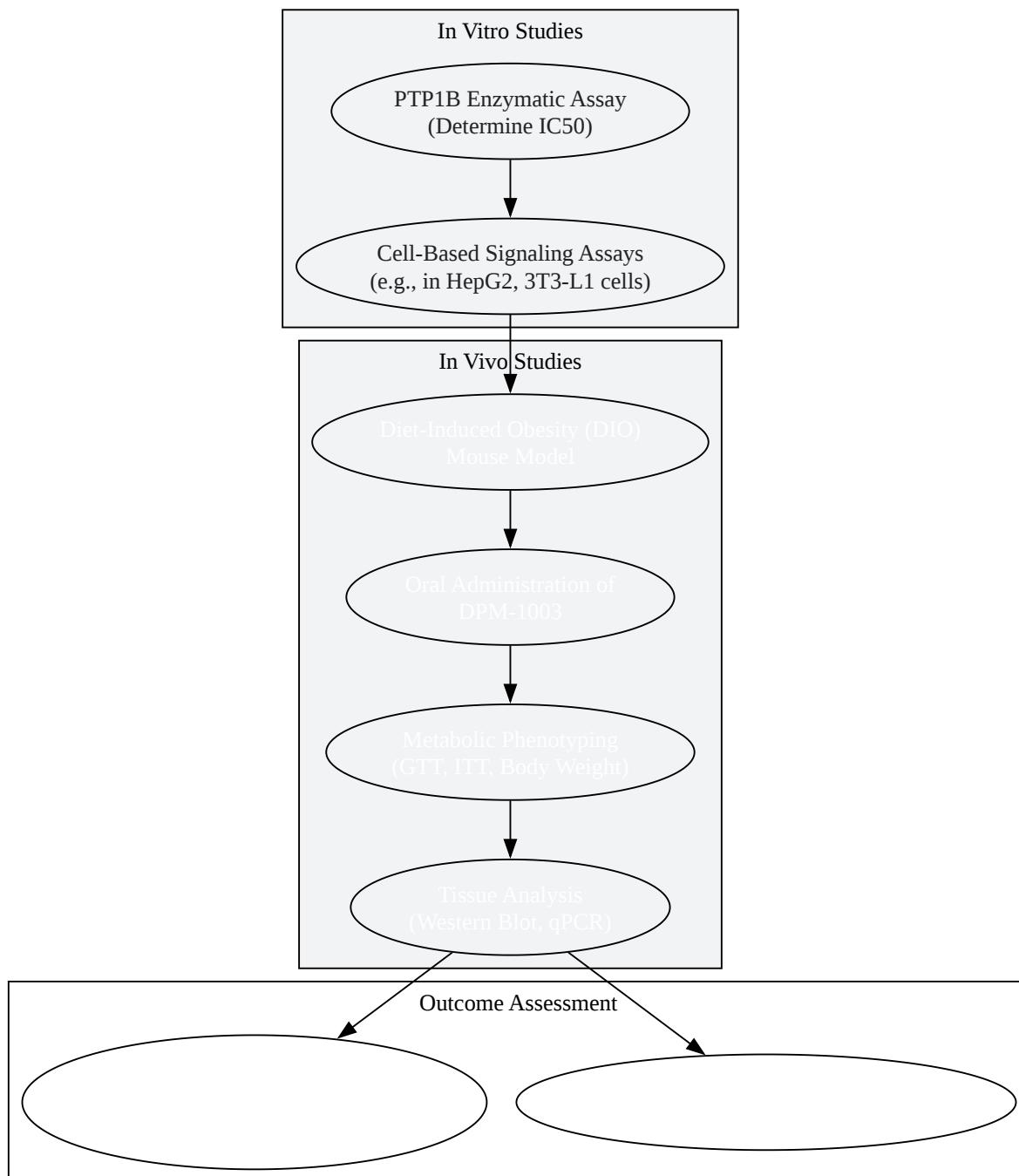
[Click to download full resolution via product page](#)

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate PTP1B inhibitors in metabolic disease models. These are based on standard methodologies in the field and

should be adapted for specific experimental designs.

In Vivo Model: Diet-Induced Obesity (DIO) in Mice


- Animal Model: C57BL/6J mice are commonly used due to their susceptibility to DIO.
- Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
- Drug Administration: **DPM-1003** is administered orally (e.g., via gavage) at a predetermined dose and frequency. A vehicle control group receives the formulation excipient.
- Monitoring: Body weight, food intake, and general health are monitored regularly.
- Metabolic Phenotyping:
 - Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal or oral glucose load. Blood glucose is measured at baseline and at set time points post-administration.
 - Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose is monitored over time to assess insulin sensitivity.
 - Serum Analysis: Blood samples are collected to measure levels of insulin, leptin, triglycerides, and cholesterol.
- Tissue Collection and Analysis: At the end of the study, tissues such as liver, skeletal muscle, and adipose tissue are collected for analysis of protein phosphorylation (e.g., Western blotting for p-IR, p-Akt, p-STAT3) and gene expression.

In Vitro Assay: PTP1B Enzymatic Activity

- Enzyme and Substrate: Recombinant human PTP1B and a synthetic phosphopeptide substrate (e.g., a fluorescently labeled phosphotyrosine-containing peptide) are used.
- Inhibitor Preparation: **DPM-1003** is serially diluted to a range of concentrations.
- Reaction: The enzyme, substrate, and inhibitor are incubated in a suitable buffer.

- Detection: The rate of dephosphorylation is measured by detecting the product (e.g., by fluorescence or absorbance).
- Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Experimental Workflow

[Click to download full resolution via product page](#)

Conclusion

DPM-1003, as a potent and orally bioavailable inhibitor of PTP1B, holds considerable promise as a therapeutic agent for metabolic diseases and obesity. The well-established role of PTP1B in negatively regulating insulin and leptin signaling provides a strong scientific rationale for its development in this therapeutic area. While specific preclinical data for **DPM-1003** in metabolic models are awaited, the extensive body of evidence for PTP1B inhibition, including data from the analogous compound DPM-1001, strongly supports its potential to improve insulin sensitivity, promote weight management, and correct metabolic dysregulation. Further preclinical and clinical investigation of **DPM-1003** in the context of metabolic disorders is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 2. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skeletal Muscle Protein Tyrosine Phosphatase 1B Regulates Insulin Sensitivity in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. DepYmed Receives Clearance from U.S. Food and Drug Administration to Initiate Phase 1 Clinical Trial for DPM-1003 for the Treatment of Rett Syndrome - BioSpace [biospace.com]
- 8. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug DPM-1003 [synapse.patsnap.com]

- 9. Press Release 03/19/2024 - DepYmed [depymed.com]
- 10. Depymed's DPM-1003 receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 11. DepYmed Receives Clearance from U.S. Food and Drug [globe新swire.com]
- 12. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DPM-1003 for Metabolic Diseases and Obesity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15580676#dpm-1003-for-studies-on-metabolic-diseases-and-obesity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com